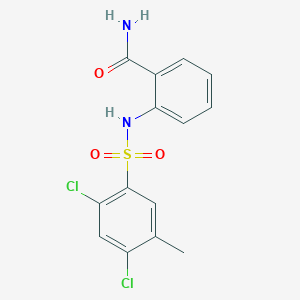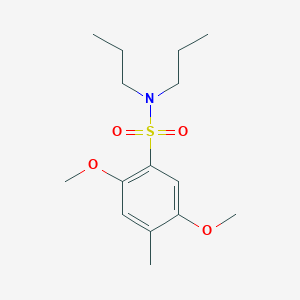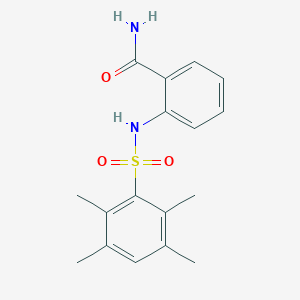
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide, also known as CDBS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Wirkmechanismus
The mechanism of action of 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of bacteria, fungi, and viruses. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and tyrosinase. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to exhibit low toxicity in vitro. However, one limitation of using 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide. One area of research could be to investigate its potential use as an antibacterial, antifungal, or antiviral agent in vivo. Additionally, further research could be conducted to elucidate its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to investigate the potential use of 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in the treatment of cancer in animal models.
Synthesemethoden
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide can be synthesized by reacting 5-chloro-2-ethoxybenzenesulfonyl chloride with dipropylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral activities. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C14H22ClNO3S |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO3S/c1-4-9-16(10-5-2)20(17,18)14-11-12(15)7-8-13(14)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
HDSLJMREONLNHS-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



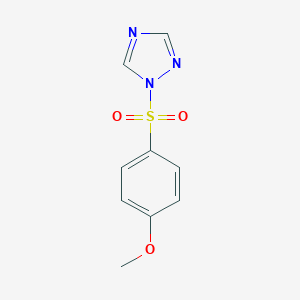
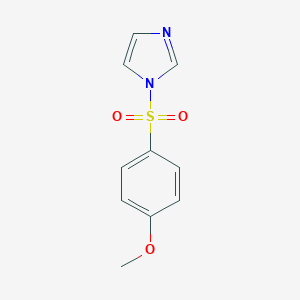
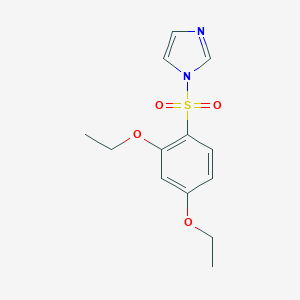
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
